Cas no 1213357-58-4 (3-(1R)-1-aminoethylbenzene-1,2-diol)

3-(1R)-1-Aminoethylbenzene-1,2-diol is a chiral aromatic compound featuring both amino and diol functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (1R) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and bioactive molecule development. The presence of the 1,2-diol moiety offers chelating properties, while the aminoethyl group enhances reactivity in nucleophilic and catalytic processes. This compound is particularly valuable in the synthesis of fine chemicals, ligands, and chiral catalysts, where precise structural control is required. Its stability and functional group compatibility further support its utility in complex multi-step synthetic routes.
3-(1R)-1-aminoethylbenzene-1,2-diol structure
1213357-58-4 structure
商品名:3-(1R)-1-aminoethylbenzene-1,2-diol
CAS番号:1213357-58-4
MF:C8H11NO2
メガワット:153.178442239761
CID:6160341
PubChem ID:55276675

3-(1R)-1-aminoethylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 3-(1R)-1-aminoethylbenzene-1,2-diol
    • EN300-1868285
    • 3-[(1r)-1-aminoethyl]benzene-1,2-diol
    • AKOS006327668
    • 1213357-58-4
    • インチ: 1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1
    • InChIKey: ZJUJGYBNARNPJZ-RXMQYKEDSA-N
    • ほほえんだ: OC1C(=CC=CC=1[C@@H](C)N)O

計算された属性

  • せいみつぶんしりょう: 153.078978594g/mol
  • どういたいしつりょう: 153.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 66.5Ų

3-(1R)-1-aminoethylbenzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1868285-0.05g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
0.05g
$1140.0 2023-09-18
Enamine
EN300-1868285-1.0g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
1g
$1357.0 2023-05-27
Enamine
EN300-1868285-0.25g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
0.25g
$1249.0 2023-09-18
Enamine
EN300-1868285-10g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
10g
$5837.0 2023-09-18
Enamine
EN300-1868285-0.5g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
0.5g
$1302.0 2023-09-18
Enamine
EN300-1868285-5.0g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
5g
$3935.0 2023-05-27
Enamine
EN300-1868285-2.5g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
2.5g
$2660.0 2023-09-18
Enamine
EN300-1868285-10.0g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
10g
$5837.0 2023-05-27
Enamine
EN300-1868285-1g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
1g
$1357.0 2023-09-18
Enamine
EN300-1868285-5g
3-[(1R)-1-aminoethyl]benzene-1,2-diol
1213357-58-4
5g
$3935.0 2023-09-18

3-(1R)-1-aminoethylbenzene-1,2-diol 関連文献

3-(1R)-1-aminoethylbenzene-1,2-diolに関する追加情報

Introduction to 3-(1R)-1-aminoethylbenzene-1,2-diol (CAS No. 1213357-58-4)

3-(1R)-1-aminoethylbenzene-1,2-diol, also known by its CAS number 1213357-58-4, is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique structural features, including a benzene ring substituted with a 1,2-diol group and an aminoethyl moiety with a specific (R) configuration. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and potential drug candidates.

The chiral nature of 3-(1R)-1-aminoethylbenzene-1,2-diol is particularly important in pharmaceutical applications, where enantiomeric purity can significantly impact the efficacy and safety of drug candidates. The (R) configuration of the aminoethyl group imparts specific stereochemical properties that can influence interactions with biological targets, such as enzymes and receptors. This makes the compound a promising candidate for the development of enantiomerically pure drugs.

Recent research has highlighted the potential of 3-(1R)-1-aminoethylbenzene-1,2-diol in various therapeutic areas. For instance, studies have shown that this compound can serve as a precursor for the synthesis of novel antiviral agents. The benzene ring and the 1,2-diol group provide a scaffold that can be functionalized to enhance antiviral activity against specific pathogens. Additionally, the aminoethyl moiety offers opportunities for further modification to improve pharmacokinetic properties and reduce toxicity.

In the context of cancer research, 3-(1R)-1-aminoethylbenzene-1,2-diol has been explored as a potential lead compound for the development of anticancer drugs. The compound's ability to interact with key cellular targets involved in cancer progression, such as protein kinases and DNA-binding proteins, makes it an attractive candidate for further investigation. Preclinical studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Beyond its applications in drug discovery, 3-(1R)-1-aminoethylbenzene-1,2-diol has also found use in other areas of chemical research. For example, it serves as a versatile building block in the synthesis of complex organic molecules and polymers. The presence of multiple functional groups (amino, hydroxyl) allows for a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry.

The synthesis of 3-(1R)-1-aminoethylbenzene-1,2-diol typically involves multi-step processes that ensure high enantiomeric purity. Common synthetic routes include asymmetric catalytic reactions and chiral resolution techniques. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

In terms of safety and handling, it is important to note that while 3-(1R)-1-aminoethylbenzene-1,2-diol is not classified as a hazardous material or controlled substance, proper precautions should be taken during its use in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) and following standard laboratory safety protocols to minimize exposure risks.

To summarize, 3-(1R)-1-aminoethylbenzene-1,2-diol (CAS No. 1213357-58-4) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features and chiral nature make it an attractive candidate for the development of novel bioactive molecules and therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods for this important chemical intermediate.

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